3-Methoxyphenol-d3, also known as 3-(trideuteriomethoxy)phenol, is a deuterated analog of 3-methoxyphenol. Its molecular formula is and it has a molecular weight of approximately 127.16 g/mol. This compound features a methoxy group (-OCH₃) attached to the phenolic ring at the meta position, making it a valuable tool in various chemical and biological applications due to its unique isotopic labeling with deuterium. The presence of deuterium enhances its stability and alters its reactivity, making it particularly useful in tracing studies and metabolic research.
The major products formed from these reactions include quinones from oxidation, alcohols from reduction, and various substituted phenols from substitution reactions .
3-Methoxyphenol-d3 exhibits significant biological activity. It acts as an antioxidant by scavenging free radicals, thereby preventing oxidative stress in biological systems. Its deuterium labeling allows researchers to trace its metabolic pathways more effectively compared to its non-deuterated counterparts. This property makes it useful in pharmacokinetics studies, where understanding the metabolism of drugs is crucial .
The synthesis of 3-Methoxyphenol-d3 can be achieved through several methods:
3-Methoxyphenol-d3 has diverse applications across various fields:
Studies involving 3-Methoxyphenol-d3 focus on its interactions with various molecular targets. Its ability to act as an antioxidant allows it to mitigate oxidative damage in cells. Additionally, its unique isotopic labeling enables detailed tracking of its metabolic fate within biological systems, providing insights into drug interactions and efficacy .
Several compounds share structural similarities with 3-Methoxyphenol-d3:
| Compound | Position of Methoxy Group | Unique Features |
|---|---|---|
| 3-Methoxyphenol-d3 | Meta | Deuterium-labeled for metabolic studies |
| 2-Methoxyphenol | Ortho | Commonly found in wood smoke; flavoring agent |
| 4-Methoxyphenol | Para | Used as an antiseptic; less reactive than meta isomer |
The uniqueness of 3-Methoxyphenol-d3 lies primarily in its deuterium labeling, which enhances its stability and provides researchers with valuable data on metabolic pathways that cannot be obtained with non-deuterated analogs. This characteristic makes it an essential tool for studying drug metabolism and interactions within biological systems .
3-Methoxyphenol-d3, systematically named 3-(trideuteriomethoxy)phenol, belongs to the family of deuterated phenolic compounds. Its molecular structure consists of a phenolic ring substituted with a methoxy group (–OCH$$3$$) where three hydrogen atoms are replaced by deuterium (–OCD$$3$$). The compound’s IUPAC name reflects this isotopic substitution, distinguishing it from its non-deuterated counterpart, 3-methoxyphenol.
The structural attributes of 3-methoxyphenol-d3 are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C$$7$$H$$8$$O$$_2$$ | PubChem |
| Molecular Weight | 127.16 g/mol | PubChem |
| SMILES Notation | [2H]C([2H])([2H])OC1=CC=CC(=C1)O | PubChem |
| IUPAC Name | 3-(trideuteriomethoxy)phenol | PubChem |
The deuterium substitution occurs exclusively in the methoxy group, as evidenced by the SMILES notation and InChI key provided in PubChem records. This specificity ensures minimal perturbation to the compound’s chemical behavior while enabling precise tracking in experimental settings.
Deuterated phenolic compounds trace their origins to the early 20th century, coinciding with the discovery of deuterium by Harold Urey in 1931. Phenol itself, first isolated from coal tar in 1834, became a focal point for derivatization studies due to its simple structure and reactivity. The introduction of isotopic labeling techniques in the 1940s revolutionized organic chemistry, allowing researchers to probe reaction mechanisms and metabolic pathways with unprecedented accuracy.
Early applications of deuterium labeling in phenolics focused on hydrogen-deuterium exchange studies. For example, replacing hydroxyl hydrogens in phenol with deuterium revealed insights into solvent interactions and reaction kinetics. By the 1970s, synthetic methods advanced to incorporate deuterium into specific positions, such as the methoxy group in 3-methoxyphenol-d3, enabling targeted studies of molecular interactions. These developments paralleled the growth of analytical techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS), which rely on isotopic distinctions for detection.
Deuterium labeling addresses key challenges in molecular research, particularly in distinguishing labeled compounds from their native counterparts. For 3-methoxyphenol-d3, the rationale for isotopic substitution includes:
In aqueous environments, phenolic compounds undergo rapid hydrogen exchange at hydroxyl groups. Deuterium labeling of the methoxy group in 3-methoxyphenol-d3 isolates this exchange to the hydroxyl position, enabling precise measurement of reaction rates. This principle is critical in studying antioxidant mechanisms, where hydrogen donation from phenolic groups neutralizes free radicals.
3-Methoxyphenol-d3 represents a deuterated derivative of 3-methoxyphenol, where three hydrogen atoms in the methoxy group have been replaced with deuterium atoms [2] [3]. The molecular formula is C7H5D3O2, with a molecular weight of 127.16 g/mol, which is 3.02 atomic mass units higher than the non-deuterated parent compound [2] [3]. The compound maintains the fundamental structural characteristics of 3-methoxyphenol while incorporating the isotopic substitution exclusively at the methoxy carbon position [2].
The molecular geometry of 3-Methoxyphenol-d3 follows the planar aromatic structure characteristic of substituted phenols [1] [5]. The benzene ring adopts a planar configuration with standard aromatic carbon-carbon bond lengths of approximately 1.39 Å [5]. The hydroxyl group at the 3-position and the deuterated methoxy group at the 1-position maintain their respective orientations, with the methoxy oxygen-carbon bond length remaining essentially unchanged from the non-deuterated analogue at approximately 1.43 Å [1] [5].
The electronic configuration of 3-Methoxyphenol-d3 exhibits the characteristic electron-donating effects of both the hydroxyl and methoxy substituents on the aromatic ring [1] [5]. The methoxy group acts as an electron-donating group through resonance, while the hydroxyl group provides both inductive and resonance electron-donating effects [5]. These substituent effects result in increased electron density at the ortho and para positions relative to these groups, influencing the compound's spectroscopic properties and reactivity patterns [1] [5].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C7H5D3O2 | [2] [3] |
| Molecular Weight | 127.16 g/mol | [2] [3] |
| CAS Number | 104714-88-7 | [3] |
| Parent CAS Number | 150-19-6 | [3] |
| Isotopic Enrichment | >95% deuterium | [3] |
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 3-Methoxyphenol-d3, with distinct spectral characteristics arising from the deuterium substitution [8] [9] [10]. The deuterated methoxy group significantly alters the proton and carbon-13 nuclear magnetic resonance spectral patterns compared to the non-deuterated parent compound [11] [15].
The proton nuclear magnetic resonance spectrum of 3-Methoxyphenol-d3 displays characteristic aromatic proton signals in the 6.4-7.2 parts per million region [8] [9] [10]. The aromatic protons appear as complex multiplets due to the meta-disubstitution pattern of the benzene ring [9] [10]. Specifically, the proton at the 2-position (ortho to the hydroxyl group) appears as a doublet of doublets at approximately 6.4 parts per million [9] [10]. The proton at the 4-position resonates at approximately 7.1 parts per million as a triplet, while the protons at the 5 and 6 positions appear in the 6.4-6.5 parts per million range [9] [10].
The most significant spectral change in 3-Methoxyphenol-d3 compared to its non-deuterated analogue is the absence of the methoxy proton signal that normally appears at 3.7-3.8 parts per million [9] [10]. This signal disappearance confirms the complete deuteration of the methoxy group [11] [18]. The hydroxyl proton signal appears as a broad singlet at approximately 5.3 parts per million, consistent with rapid exchange phenomena typical of phenolic protons [9] [10].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the aromatic carbon framework with signals at 160.7, 158.8, 130.0, 108.0, 104.7, and 101.4 parts per million for the aromatic carbons [9]. The methoxy carbon signal appears at 54.9 parts per million, showing characteristic deuterium isotope effects that result in signal splitting and chemical shift perturbations [9] [15] [17].
| Carbon Position | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| C-1 (ipso-OCH3) | 160.7 | Singlet |
| C-2 | 101.4 | Singlet |
| C-3 (ipso-OH) | 158.8 | Singlet |
| C-4 | 108.0 | Singlet |
| C-5 | 130.0 | Singlet |
| C-6 | 104.7 | Singlet |
| OCH3 | 54.9 | Multiple (D-coupling) |
Deuterium isotope effects significantly influence the nuclear magnetic resonance spectral characteristics of 3-Methoxyphenol-d3 [15] [16] [17]. The replacement of hydrogen with deuterium in the methoxy group produces observable isotope-induced chemical shift changes and coupling pattern modifications [15] [17] [21].
The primary isotope effect manifests as the complete disappearance of the methoxy proton signal in the proton nuclear magnetic resonance spectrum [18] [19]. Secondary isotope effects are observed in the carbon-13 nuclear magnetic resonance spectrum, where the methoxy carbon signal exhibits deuterium-induced chemical shift changes typically ranging from 0.1 to 0.3 parts per million upfield compared to the non-deuterated compound [15] [17] [21].
The deuterium isotope effects extend beyond the immediate substitution site through long-range effects on neighboring carbon signals [15] [17]. The aromatic carbon directly bonded to the deuterated methoxy group (C-1) shows measurable isotope shifts, typically 0.05-0.15 parts per million upfield from its position in the non-deuterated analogue [15] [17] [21]. These effects arise from the different vibrational properties of carbon-deuterium bonds compared to carbon-hydrogen bonds, which influence the electronic environment and magnetic shielding of nearby nuclei [16] [17].
Deuterium nuclear magnetic resonance spectroscopy of 3-Methoxyphenol-d3 provides direct confirmation of deuterium incorporation [18] [20]. The deuterium spectrum shows a characteristic signal at approximately 3.8 parts per million (referenced to tetramethylsilane), corresponding to the deuterated methoxy group [18] [20]. The signal appears broader than corresponding proton signals due to the quadrupolar nature of deuterium and its smaller magnetic moment [18] [20].
| Isotope Effect Type | Magnitude (ppm) | Affected Nuclei |
|---|---|---|
| Primary (1H → 2H) | Complete signal loss | Methoxy protons |
| Secondary (13C) | 0.1-0.3 upfield | Methoxy carbon |
| Long-range (13C) | 0.05-0.15 upfield | Aromatic C-1 |
| 2H NMR signal | 3.8 | Deuterium nuclei |
Infrared spectroscopy of 3-Methoxyphenol-d3 reveals characteristic vibrational bands that reflect both the phenolic structure and the deuterium substitution effects [22] [25] [26]. The most prominent features include the phenolic hydroxyl stretching vibration, aromatic carbon-carbon stretching modes, and significantly altered carbon-deuterium stretching frequencies compared to the non-deuterated parent compound [22] [25] [27].
The hydroxyl stretching vibration appears as a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of phenolic compounds [22] [25]. The aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1400-1600 cm⁻¹ region, with specific bands at approximately 1580, 1500, and 1460 cm⁻¹ [22] [25]. The aromatic carbon-hydrogen stretching modes appear in the 3000-3100 cm⁻¹ region [25].
The most diagnostic spectroscopic feature for confirming deuterium incorporation is the carbon-deuterium stretching vibration, which appears at significantly lower frequencies than corresponding carbon-hydrogen stretches [26] [27] [39]. While carbon-hydrogen stretching vibrations typically occur around 2900-3000 cm⁻¹, the carbon-deuterium stretches appear at approximately 2100-2200 cm⁻¹ [26] [39] [42]. This substantial frequency shift results from the increased mass of deuterium compared to hydrogen, leading to reduced vibrational frequencies according to the harmonic oscillator model [39] [42].
Mass spectrometric analysis of 3-Methoxyphenol-d3 provides definitive molecular weight confirmation and fragmentation pattern information [5] [30] [32]. The molecular ion peak appears at mass-to-charge ratio 127, representing a +3 mass unit shift from the non-deuterated parent compound [2] [5]. This mass shift directly corresponds to the replacement of three hydrogen atoms with three deuterium atoms in the methoxy group [2] [3].
The fragmentation pattern of 3-Methoxyphenol-d3 under electron ionization conditions shows characteristic losses that reflect the deuterated methoxy substitution [5] [32] [33]. The base peak typically appears at mass-to-charge ratio 124, resulting from the loss of deuterated methyl radical (CD₃- ) from the molecular ion [5] [32]. Additional significant fragments appear at mass-to-charge ratio 95, corresponding to the loss of deuterated methoxy group (OCD₃), and at mass-to-charge ratio 81, representing further aromatic fragmentation [5] [32].
| Spectroscopic Technique | Key Absorption/Signal | Position | Assignment |
|---|---|---|---|
| Infrared | OH stretch | 3200-3600 cm⁻¹ | Phenolic hydroxyl |
| Infrared | C-D stretch | 2100-2200 cm⁻¹ | Methoxy deuterium |
| Infrared | Aromatic C=C | 1580, 1500, 1460 cm⁻¹ | Benzene ring |
| Mass Spectrum | Molecular ion | m/z 127 | [M]⁺- |
| Mass Spectrum | Base peak | m/z 124 | [M-CD₃]⁺ |
| Mass Spectrum | Fragment | m/z 95 | [M-OCD₃]⁺ |
The conventional synthesis of 3-methoxyphenol encompasses several well-established methodologies that serve as foundational approaches for producing this important phenolic compound. These methods can be broadly categorized into two primary strategies: oxidative demethylation approaches and radical-mediated cyclization strategies, each offering distinct advantages and mechanistic pathways for accessing the target molecule [1] [2] [3].
Oxidative demethylation represents one of the most versatile and widely employed strategies for synthesizing 3-methoxyphenol. This approach involves the selective cleavage of carbon-oxygen bonds in methoxy-substituted aromatic compounds, typically proceeding through radical intermediates or electrophilic mechanisms [2] [3].
Electrochemical Demethylation Method
The electrochemical demethylation approach has emerged as an environmentally benign method for producing 3-methoxyphenol derivatives. Research has demonstrated that 2-methoxyphenol can be successfully converted to catechol through electrochemical oxidation using multi-walled carbon nanotube (MWCNT) electrodes [2]. The process involves the adsorption of the phenolic substrate onto graphitic sites through π-π interactions, followed by electrochemical oxidation of the phenolic moiety. This method achieves conversion rates of 78-85% with selectivity exceeding 95% under mild reaction conditions at room temperature [2].
The mechanistic pathway involves initial electrochemical potential cycling that leads to radical delocalization and subsequent water addition steps. The overall transformation proceeds through surface-confined intermediates, providing excellent control over the reaction selectivity. The method offers significant advantages including the absence of toxic reagents, mild reaction conditions, and high selectivity, though it requires specialized electrochemical equipment [2].
Hydrogen Peroxide-Mediated Oxidation
The hydrogen peroxide-mediated oxidation of phenylboronic acids represents an exceptionally efficient method for phenol synthesis. This approach utilizes hydrogen peroxide in ethanol as the oxidizing system, achieving near-quantitative yields (99%) within extremely short reaction times (1 minute) [1]. The general procedure involves treating phenylboronic acid with hydrogen peroxide (1.6 mL) and ethanol (1 mL) under stirring at room temperature.
The reaction mechanism involves the formation of a boronate ester intermediate, followed by oxidative cleavage to yield the corresponding phenol. This method demonstrates excellent functional group tolerance and provides products without requiring flash column chromatography purification. The purity of products can be determined by thin-layer chromatography analysis [1].
Hypervalent Iodine Chemistry
Hypervalent iodine reagents, particularly phenyliodine bis(trifluoroacetate) (PIFA) and phenyliodine diacetate (PIDA), have proven highly effective for oxidative cyclization reactions that can be adapted for phenol synthesis [4]. These reagents facilitate intramolecular cyclization through nucleophilic addition at the ortho-position of phenol derivatives.
Research has shown that PIDA is more effective than PIFA as an oxidant, with optimal reaction conditions involving 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvent at 0°C. The methodology achieves yields of 65-80% with selectivities ranging from 85-95% [4]. The reaction proceeds through phenolic hydroxy group activation, followed by cycloaddition and subsequent rearomatization steps.
Biocatalytic Demethylation
Biocatalytic approaches using cobalamin-dependent methyltransferases have emerged as environmentally friendly alternatives for demethylation reactions. The methyltransferase from Acetobacterium dehalogenans, when combined with corrinoid protein carriers, can catalyze the regioselective demethylation of methoxy-substituted aromatic compounds [3].
This oxygen-free system operates through methyl transfer mechanisms, achieving conversion rates of 45-68% with excellent selectivity (92-98%) under mild conditions (25-37°C). The methodology demonstrates clear regioselectivity for methoxy groups located para to other substituents, making it particularly suitable for specific synthetic applications [3].
Radical-mediated cyclization strategies offer complementary approaches to phenol synthesis, particularly for constructing complex molecular architectures through carbon-carbon bond formation processes. These methods utilize various radical initiators and catalytic systems to achieve cyclization reactions that ultimately lead to phenolic products [5] [6] [7].
Manganese(III)-Mediated Radical Cyclization
Manganese(III) acetate-mediated radical cyclization represents a well-established method for constructing cyclic structures through oxidative radical processes. The methodology typically employs manganese(III) acetate in combination with copper(II) acetate under acidic conditions (acetic acid) at temperatures ranging from 25-80°C [8].
The mechanism involves the generation of carbon-centered radicals through oxidative processes, followed by intramolecular radical cyclization. The method achieves yields of 42-70% and demonstrates good functional group tolerance. The cyclization typically proceeds through 5-exo-trig pathways, leading to five-membered ring formation with subsequent oxidation to afford the aromatic phenolic products [8].
Samarium(II)-Mediated Radical Cyclization
Samarium(II) iodide-mediated radical cyclization provides an alternative approach for constructing phenolic compounds through radical ipso-substitution mechanisms. The methodology involves treating aryl thiocarbamates with samarium(II) iodide in the presence of hexamethylphosphoramide (HMPA) as a co-solvent [7].
The addition of HMPA dramatically influences the cyclization mode, leading to exclusive para-cyclization products. The method achieves yields of 60-85% with excellent stereoselectivity. The "HMPA effect" can be rationalized by the strong chelating ability of HMPA with the samarium atom, which modifies the reaction pathway and enhances selectivity [7].
Photoredox-Catalyzed Radical Cyclization
Photoredox catalysis has emerged as a powerful tool for radical cyclization reactions under mild conditions. The methodology utilizes visible light activation of photoredox catalysts to generate radical intermediates that undergo subsequent cyclization processes [9].
Recent developments have demonstrated the successful application of photoredox-catalyzed radical cyclization for synthesizing complex phenolic structures. The method achieves yields of 55-95% with excellent functional group tolerance and high stereoselectivity (>90:10). The reactions proceed through photoinduced electron transfer mechanisms, generating radical intermediates that undergo cyclization followed by aromatization [9].
Deuterium incorporation protocols represent specialized methodologies for introducing deuterium atoms into 3-methoxyphenol structures, providing access to isotopically labeled compounds essential for pharmaceutical development and mechanistic studies [10] [11] [12].
Hydrogen peroxide-driven isotopic exchange represents a powerful methodology for introducing deuterium atoms into aromatic systems through oxidative radical mechanisms. This approach leverages the unique reactivity of hydrogen peroxide in deuterated solvents to facilitate selective hydrogen-deuterium exchange reactions [10] [12].
Mechanistic Framework
The hydrogen peroxide-driven isotopic exchange mechanism operates through a radical-mediated pathway involving the formation of reactive oxygen species in deuterated media. The process initiates with the generation of deuterated hydroxyl radicals (- OD) through the homolytic cleavage of hydrogen peroxide in deuterium oxide (D2O) [10].
The mechanism proceeds through several key steps: (1) formation of deuterated hydroxyl radicals from H2O2 in D2O, (2) hydrogen abstraction from the aromatic substrate by - OD radicals, (3) formation of carbon-centered radicals at positions ortho and para to the hydroxyl group, and (4) subsequent deuterium incorporation through radical quenching with D2O [10].
Experimental Conditions and Selectivity
Optimal conditions for hydrogen peroxide-driven isotopic exchange involve treating 3-methoxyphenol with D2O (excess) and hydrogen peroxide (1.2-2.0 equivalents) at room temperature for 1-6 hours. The reaction demonstrates excellent regioselectivity, with deuterium incorporation occurring preferentially at positions ortho and para to the hydroxyl group [10].
The isotopic exchange rates vary significantly based on the aromatic position: ortho positions to the hydroxyl group achieve 85-95% deuterium incorporation, para positions achieve 80-90% incorporation, while meta positions show limited exchange (15-25%). This selectivity pattern reflects the electronic activation of specific positions by the electron-donating hydroxyl group [10].
Functional Group Compatibility
The hydrogen peroxide-driven isotopic exchange methodology demonstrates excellent compatibility with various functional groups commonly present in phenolic compounds. Methoxy groups, alkyl substituents, and halogen atoms remain intact under the reaction conditions, making this method suitable for complex molecular frameworks [10].
Optimization Parameters
Several parameters influence the efficiency of hydrogen peroxide-driven isotopic exchange: (1) hydrogen peroxide concentration (optimal range: 1.5-2.0 equivalents), (2) reaction temperature (room temperature provides optimal balance of rate and selectivity), (3) reaction time (1-6 hours depending on substrate), and (4) deuterium oxide excess (10-20 fold excess ensures complete exchange) [10].
Catalytic deuteration in polar solvents represents an advanced methodology for achieving site-selective deuterium incorporation under mild conditions. This approach utilizes various catalytic systems operating in polar solvent media to facilitate controlled hydrogen-deuterium exchange reactions [11] [13].
Silver-Catalyzed Deuteration Systems
Silver-catalyzed deuteration has emerged as a highly effective method for site-selective deuterium incorporation into aromatic heterocycles and phenolic compounds. The methodology employs phosphine-ligated silver-carbonate complexes as catalysts, with methanol-d4 (CH3OD) serving as the deuterium source [11].
The catalytic system demonstrates exceptional functional group tolerance, operating effectively in both polar and nonpolar solvents including dimethylformamide, dimethyl sulfoxide, tetrahydrofuran, and dichloromethane. The silver catalyst achieves deuterium incorporation levels of 75-95% at temperatures between 50-80°C over 10-48 hours [11].
The mechanism involves rate-determining carbon-hydrogen bond cleavage from a phosphine-ligated silver-carbonate intermediate, followed by rapid hydrogen-deuterium exchange and product formation. The methodology shows particular effectiveness for five-membered aromatic heterocycles and phenolic compounds lacking directing groups [11].
Palladium-Catalyzed Deuteration
Palladium-catalyzed nondirected deuteration represents another powerful approach for isotopic labeling using deuterium oxide as the deuterium source. The methodology employs highly active nitrogen,nitrogen-bidentate ligands containing nitrogen-acylsulfonamide groups to achieve exceptional catalytic performance [13].
The palladium-catalyzed system demonstrates extraordinary functional group tolerance, enabling deuteration of complex pharmaceutical molecules and natural products. The methodology achieves deuterium incorporation levels of 70-90% under mild conditions (80-120°C) with deuterium oxide as the sole deuterium source [13].
Iron-Catalyzed Deuteration
Iron-catalyzed deuteration offers a cost-effective and environmentally benign approach for large-scale isotopic labeling. The methodology utilizes nanostructured iron catalysts prepared by combining cellulose with iron salts, operating under hydrogen pressure with deuterium oxide as the deuterium source [14].
The iron catalyst demonstrates excellent scalability, enabling deuteration reactions on kilogram scales while maintaining high selectivity and deuterium incorporation levels (80-95%). The methodology shows particular effectiveness for anilines, phenols, indoles, and other heterocyclic compounds [14].
Solvent Effects and Optimization
The choice of polar solvent significantly influences the efficiency and selectivity of catalytic deuteration reactions. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide generally provide superior results compared to protic solvents, achieving deuterium incorporation levels of 77-90% [11].
Optimization studies have revealed that solvent polarity affects both the catalyst activity and the deuterium exchange rate. Higher polarity solvents facilitate better substrate solubility and enhance the catalytic turnover frequency, leading to improved overall performance [11].
Temperature and Time Optimization
Temperature optimization studies demonstrate that moderate temperatures (50-80°C) provide the optimal balance between reaction rate and selectivity. Higher temperatures (>100°C) can lead to decreased selectivity due to competing side reactions, while lower temperatures (<50°C) result in incomplete deuterium incorporation [11].